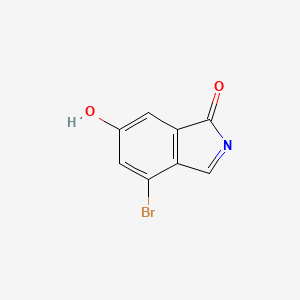

4-Bromo-6-hydroxyisoindol-1-one

説明

特性

IUPAC Name |

4-bromo-6-hydroxyisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENLYPWSXOAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-6-hydroxyisoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antitumor and anticonvulsant activities.[1] The precise structural characterization of novel isoindolinone derivatives is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required for the unambiguous structure elucidation of a specific, novel isoindolinone derivative: 4-Bromo-6-hydroxyisoindol-1-one. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, we will construct a self-validating system of evidence to confirm the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structure elucidation techniques.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone nucleus is a recurring motif in a variety of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its versatile biological activity, which has been attributed to its ability to interact with a diverse range of biological targets.[1][3] Compounds containing the isoindolinone scaffold have been investigated as inhibitors of enzymes such as carbonic anhydrase and histone deacetylases (HDACs), and as modulators of GABAA receptors.[3][4][5] The development of new isoindolinone derivatives, such as 4-Bromo-6-hydroxyisoindol-1-one, is a key area of research in the pursuit of novel therapeutics.[6]

The introduction of halogen atoms and hydroxyl groups to the isoindolinone core can significantly modulate the compound's physicochemical properties and biological activity. Therefore, the precise determination of the substitution pattern on the aromatic ring is critical. This guide will use 4-Bromo-6-hydroxyisoindol-1-one as a case study to demonstrate a systematic and rigorous approach to structure elucidation.

The Analytical Workflow: A Multi-faceted Approach

Caption: Key HMBC correlations for 4-Bromo-6-hydroxyisoindol-1-one.

Conclusion: A Self-Validating Structural Hypothesis

The structure of 4-Bromo-6-hydroxyisoindol-1-one is elucidated through a systematic and self-validating process. HRMS establishes the correct molecular formula, including the presence of a single bromine atom. IR spectroscopy confirms the presence of the key functional groups: a hydroxyl group, a lactam, and an aromatic ring. Finally, a comprehensive analysis of 1D and 2D NMR data provides the unambiguous connectivity of the atoms, confirming the substitution pattern on the aromatic ring and the overall structure of the molecule. This multi-technique approach ensures a high degree of confidence in the final structural assignment, which is a critical foundation for any further research and development involving this compound.

References

-

Aygün, M., İnci, B., Öztürk, Z. Ö., & Çavuşoğlu, T. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 30(8), 1-22. [Link]

-

Jayaraj, P., Krishnamoorthy, R., Adhikari, P., Singh, M., & Anaikutti, P. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]

-

Al-Majid, A. M. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Taylor & Francis Online, 51(5), 743-758. [Link]

-

Li, J., et al. (2025). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1084-1090. [Link]

-

Royal Society of Chemistry. (2023). Supplementary Information. [Link]

-

Özdemir, Ü. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications, 13(1), 1-9. [Link]

-

ResearchGate. (n.d.). Natural products and other medicinal drug candidates with isoindolinone nucleus. [Link]

-

Ferreira, R. J., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules, 25(23), 5756. [Link]

-

Mancuso, R., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 28(6), 2691. [Link]

-

Chen, C.-Y., et al. (2025). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. [Link]

-

Nguyen, T. H., et al. (2021). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Scientific Reports, 11(1), 1-10. [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. [Link]

-

Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 14-28. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). The chemistry of isoindole natural products. Chemical Communications, 46(38), 7074-7087. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

-

Bendale, A. G. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-132. [Link]

-

Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 755. [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]

-

Hidayah, N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The introduction of 4-bromoisoindolin-1-one_Chemicalbook [chemicalbook.com]

A Technical Guide to 4-Bromo-6-hydroxyisoindol-1-one: A Privileged Scaffold for Drug Discovery

This guide provides an in-depth technical overview of 4-Bromo-6-hydroxyisoindol-1-one (CAS 808127-76-6), a heterocyclic compound built upon the medicinally significant isoindolinone scaffold. For researchers, medicinal chemists, and drug development professionals, this document outlines the compound's structural features, potential synthetic routes, and prospective applications, particularly in the realm of targeted therapeutics. While specific literature on this exact molecule is emerging, this guide synthesizes established principles of isoindolinone chemistry to provide a robust framework for its investigation.

The isoindolinone core is a key structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its rigid, bicyclic structure provides a versatile template for the development of potent and selective therapeutic agents.[4] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, among other applications.[2][3][4] The specific substitutions of a bromine atom at the 4-position and a hydroxyl group at the 6-position on the isoindolinone ring of the title compound are anticipated to confer unique physicochemical and pharmacological properties, making it a molecule of significant interest for further exploration.

Physicochemical Properties and Structural Analysis

The structural attributes of 4-Bromo-6-hydroxyisoindol-1-one are pivotal to its chemical behavior and potential biological interactions. The presence of both a halogen (bromine) and a phenolic hydroxyl group on the aromatic ring, combined with the lactam functionality, creates a molecule with diverse potential for intermolecular interactions.

| Property | Predicted Value/Information | Source |

| CAS Number | 808127-76-6 | [5] |

| Molecular Formula | C₈H₆BrNO₂ | [5] |

| Molecular Weight | 228.05 g/mol | [6] |

| Appearance | Likely an off-white to light yellow solid | General observation for similar compounds |

| Purity | 96% (as per supplier) | [6] |

| Storage | Refrigerated, sealed in dry conditions | [6] |

| InChI Key | BQPRSUFYMWPKEI-UHFFFAOYSA-N | [6] |

Structural Features:

-

Isoindolinone Core: A fused γ-lactam and benzene ring system, providing a rigid scaffold.

-

4-Bromo Substituent: The bromine atom can act as a hydrogen bond acceptor and its position may influence the molecule's metabolic stability and binding affinity to target proteins.

-

6-Hydroxy Substituent: The phenolic hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially playing a crucial role in target engagement. It also introduces a site for further chemical modification.

Caption: Chemical structure of 4-Bromo-6-hydroxyisoindol-1-one.

Potential Synthetic Strategies

A Generalized Synthetic Workflow:

A common and efficient method for the synthesis of N-substituted isoindolinones involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines.[7] For the synthesis of the title compound, a multi-step process starting from a commercially available substituted benzoic acid derivative would be a logical approach.

Caption: A potential synthetic workflow for 4-Bromo-6-hydroxyisoindol-1-one.

Proposed Experimental Protocol (Hypothetical):

Step 1: Synthesis of a Substituted 2-Formylbenzoic Acid

A suitable starting material, such as a brominated and methoxy-substituted methylbenzoate, would first be synthesized or procured. The methyl group would then be oxidized to a carboxylic acid, and the ester hydrolyzed. Subsequent selective bromination and formylation would yield the key 2-formylbenzoic acid intermediate. This multi-step process would require careful control of reaction conditions to ensure correct regioselectivity.

Step 2: Reductive Amination and Intramolecular Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: Add a source of ammonia, such as ammonium hydroxide (excess), to the solution.

-

Reduction: Introduce a reducing agent, for example, sodium borohydride (NaBH₃), portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Cyclization: Upon completion, the reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting crude amino acid intermediate is then heated in a high-boiling point solvent like toluene or xylene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to facilitate intramolecular cyclization via dehydration.

-

Purification: The final product, 4-Bromo-6-hydroxyisoindol-1-one, would be purified by column chromatography on silica gel.

Note: The hydroxyl group may require protection (e.g., as a methoxy or benzyl ether) during the synthesis, followed by a deprotection step to yield the final product.

Potential Biological and Pharmacological Significance

The isoindolinone scaffold is a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10][11]

Potential as a PARP Inhibitor:

The structure of 4-Bromo-6-hydroxyisoindol-1-one shares features with known isoindolinone-based PARP inhibitors. The lactam ring can mimic the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP enzymes, allowing it to bind to the active site.[10] The bromo and hydroxyl substituents can form specific interactions with amino acid residues in the catalytic pocket, potentially enhancing binding affinity and selectivity.[12]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jetir.org [jetir.org]

- 5. 4-Bromo-6-hydroxyisoindolin-1-one | 808127-76-6 [sigmaaldrich.com]

- 6. 4-Bromo-6-hydroxyisoindolin-1-one | 808127-76-6 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]

- 11. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Isoindolinone Derivatives

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence has spurred the development of a diverse array of synthetic methodologies, ranging from classical cyclization reactions to modern transition-metal-catalyzed C-H activation strategies. This guide provides an in-depth analysis of key synthetic routes to isoindolinone derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, practical applications, and comparative advantages of prominent synthetic strategies, offering field-proven insights into experimental design and execution. Each section includes detailed, step-by-step protocols and visual diagrams to ensure clarity and reproducibility.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone framework, a bicyclic system consisting of a fused benzene ring and a γ-lactam, is a cornerstone in modern drug discovery. Its rigid structure provides a valuable scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. This has led to the development of blockbuster drugs like Lenalidomide, a potent immunomodulator, and other clinically utilized pharmaceuticals such as pagoclone and pazinaclone.[1] Beyond their medicinal applications, isoindolinone derivatives are also explored as fluorescent probes and synthetic dyes.[4]

The demand for structurally diverse isoindolinones has driven innovation in synthetic organic chemistry. Methodologies can be broadly categorized into two main approaches: the functionalization of pre-existing phthalimide or phthalimidine systems, and the de novo construction of the isoindolinone core.[1][2][5] This guide will focus on the latter, particularly on modern, efficient, one-pot strategies that maximize molecular complexity from readily available starting materials.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The modern synthesis of isoindolinones is dominated by powerful bond-forming reactions catalyzed by transition metals, alongside robust classical methods that remain highly relevant. This section details the causality behind several core methodologies.

Transition-Metal-Catalyzed C-H Activation/Annulation

The direct functionalization of otherwise inert C-H bonds represents one of the most efficient and atom-economical strategies in modern synthesis.[1][2] Catalysts based on rhodium, palladium, ruthenium, and cobalt have been extensively developed for the synthesis of isoindolinones via the directed activation of an ortho C-H bond on a benzamide derivative, followed by annulation with an unsaturated coupling partner like an alkene or alkyne.[1][6][7]

Expertise & Causality: This strategy hinges on the use of a directing group on the benzamide nitrogen (e.g., sulfonamide, methoxy, pyridine), which coordinates to the metal center and positions it in proximity to the ortho C-H bond.[2] This chelation assistance dramatically lowers the activation energy for C-H cleavage, leading to the formation of a five-membered metallacycle intermediate. This intermediate then coordinates with the coupling partner (e.g., an olefin), undergoes migratory insertion, and subsequent reductive elimination or a similar cascade to forge the new C-C and C-N bonds of the lactam ring.[6] The choice of metal, ligand, and oxidant is critical for catalytic turnover and can be tuned to control selectivity and yield.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal-free advanced synthetic approaches for isoindolinones and their fused analogues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Bromo-6-hydroxyisoindol-1-one: Synthesis, Properties, and Therapeutic Potential

Executive Summary: 4-Bromo-6-hydroxyisoindol-1-one is a halogenated heterocyclic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, driving significant interest in the development of novel derivatives for drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-6-hydroxyisoindol-1-one. Due to the limited availability of specific synthetic and application data for this exact molecule in peer-reviewed literature, this document further presents a well-reasoned, proposed synthetic pathway, complete with a detailed experimental protocol. Additionally, it explores the potential therapeutic applications of this compound, drawing upon the established biological activities of structurally related bromo-substituted heterocycles and isoindolinones as potent modulators of key cellular signaling pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Isoindolinone Scaffold in Drug Discovery

The isoindolinone core is a privileged structural motif found in a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. This bicyclic lactam has garnered considerable attention from the medicinal chemistry community due to its versatile biological profile, which includes anticancer, anti-inflammatory, and neuroprotective properties. The rigid structure of the isoindolinone scaffold provides a robust framework for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules.

The introduction of a bromine atom and a hydroxyl group onto the isoindolinone core, as seen in 4-Bromo-6-hydroxyisoindol-1-one, is anticipated to significantly influence its electronic properties, lipophilicity, and hydrogen-bonding capabilities. Halogen bonds, particularly from bromine, are increasingly recognized for their ability to form specific, directional interactions with protein targets, often enhancing binding affinity and selectivity. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, further contributing to potential target engagement. These structural features make 4-Bromo-6-hydroxyisoindol-1-one a compound of interest for screening and development in various therapeutic areas.

Physicochemical and Structural Properties

The fundamental properties of 4-Bromo-6-hydroxyisoindol-1-one are summarized below. This information is critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₂ | [1] |

| Molecular Weight | 228.04 g/mol | [1] |

| CAS Number | 808127-76-6 | [1] |

| IUPAC Name | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| SMILES | O=C1NCC2=C1C=C(O)C=C2Br | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Proposed Synthesis of 4-Bromo-6-hydroxyisoindol-1-one

The proposed synthesis begins with the bromination of a commercially available hydroxyphthalide precursor. The resulting bromo-hydroxyphthalide can then be converted to the target isoindolinone via a reaction with ammonia. This approach is advantageous due to its likely high yields and the relative simplicity of the reaction conditions.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. The key steps involve an electrophilic aromatic substitution to introduce the bromine atom, followed by a nucleophilic ring-opening and subsequent intramolecular amidation to form the lactam ring of the isoindolinone.

Caption: Proposed synthetic workflow for 4-Bromo-6-hydroxyisoindol-1-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-6-hydroxy-2-benzofuran-1(3H)-one (Intermediate)

-

To a solution of 5-hydroxy-2-benzofuran-1(3H)-one (1 equivalent) in glacial acetic acid (10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL per gram of starting material).

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with copious amounts of water to remove acetic acid and succinimide byproducts.

-

Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.

Step 2: Synthesis of 4-Bromo-6-hydroxyisoindol-1-one (Final Product)

-

Suspend the 4-Bromo-6-hydroxy-2-benzofuran-1(3H)-one intermediate (1 equivalent) in a concentrated aqueous solution of ammonia (e.g., 28-30% NH₄OH) in a sealed pressure vessel.

-

Heat the mixture to 100-120°C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, the pressure is carefully released.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6 to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to afford 4-Bromo-6-hydroxyisoindol-1-one. Further purification can be achieved by column chromatography on silica gel if required.

Potential Applications in Drug Development and Research

The isoindolinone scaffold is a well-established pharmacophore. The specific substitution pattern of 4-Bromo-6-hydroxyisoindol-1-one suggests several promising avenues for research and drug development, particularly in oncology and inflammatory diseases.

Kinase Inhibition

Many small molecule kinase inhibitors feature heterocyclic scaffolds. Bromo-substituted indoles and related structures have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The Ras-Raf-MEK-ERK (MAPK) pathway, for instance, is a key cascade controlling cell proliferation and survival, and its aberrant activation is a frequent driver of tumorigenesis. A molecule like 4-Bromo-6-hydroxyisoindol-1-one could potentially act as a scaffold for the development of inhibitors targeting kinases within this or other oncogenic pathways.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Anti-inflammatory and Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are crucial in combating oxidative stress implicated in a variety of inflammatory conditions. Furthermore, certain bromo-organic compounds have demonstrated anti-inflammatory and antioxidant effects. The combination of the phenolic hydroxyl group and the bromo-substituted aromatic ring in 4-Bromo-6-hydroxyisoindol-1-one suggests it may possess valuable antioxidant and anti-inflammatory activities, warranting investigation in relevant biological assays.

Conclusion and Future Perspectives

4-Bromo-6-hydroxyisoindol-1-one is a structurally intriguing molecule that combines the privileged isoindolinone scaffold with bromine and hydroxyl functional groups, which can impart desirable pharmacological properties. While detailed characterization and application data for this specific compound are limited, this guide provides its known physicochemical properties and a robust, proposed synthetic pathway to facilitate its production and further study.

Based on the known biological activities of related compounds, 4-Bromo-6-hydroxyisoindol-1-one holds promise as a valuable building block or lead compound in drug discovery programs, particularly for the development of novel kinase inhibitors for cancer therapy and as a potential anti-inflammatory agent. Future research should focus on the validation of the proposed synthesis, full spectroscopic characterization (NMR, MS, IR), and comprehensive biological evaluation to elucidate its therapeutic potential.

References

Sources

Application Notes & Protocols: 4-Bromo-6-hydroxyisoindol-1-one as a Versatile Synthetic Intermediate in Drug Discovery

Abstract

This document provides a comprehensive technical guide on the applications of 4-bromo-6-hydroxyisoindol-1-one (CAS No. 808127-76-6), a key heterocyclic building block in modern medicinal chemistry.[1] We delve into its strategic importance as a synthetic intermediate, particularly as a scaffold for potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of targeted anti-cancer agents. This guide furnishes detailed, field-tested protocols for its core transformations—including a proposed synthesis pathway and critical palladium-catalyzed cross-coupling reactions—and explains the chemical rationale behind these experimental designs. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the Isoindolinone Scaffold

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and biologically active natural products.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The strategic incorporation of specific functional groups onto this scaffold is a cornerstone of rational drug design.

4-Bromo-6-hydroxyisoindol-1-one is a particularly valuable derivative for two primary reasons:

-

The 4-Bromo Position: The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the controlled introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, enabling systematic exploration of the structure-activity relationship (SAR).[4] The differential reactivity of aryl bromides compared to other halogens like chlorides can be exploited for sequential, selective couplings.[5]

-

The 6-Hydroxy Position: The phenolic hydroxyl group provides a site for hydrogen bonding interactions with target proteins. It can also be readily alkylated to introduce ether linkages, which can modulate solubility, metabolic stability, and target engagement.

This combination of functionalities makes 4-bromo-6-hydroxyisoindol-1-one an ideal starting point for constructing complex molecules, most notably inhibitors of PARP-1, which are critical in the treatment of cancers with deficiencies in DNA repair pathways.[6][7]

Physicochemical Properties and Handling

A summary of the key properties of 4-Bromo-6-hydroxyisoindol-1-one is presented below.

| Property | Value | Reference |

| CAS Number | 808127-76-6 | [1] |

| Molecular Formula | C₈H₆BrNO₂ | [1] |

| Molecular Weight | 228.04 g/mol | [1] |

| Appearance | Off-white to light yellow solid (typical) | |

| Storage | Sealed in a dry environment, refrigerated (2-8°C) | [1] |

| SMILES | O=C1NCC2=C1C=C(O)C=C2Br | [1] |

Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Proposed Synthesis of 4-Bromo-6-hydroxyisoindol-1-one

Caption: Proposed multi-step synthesis of the target intermediate.

Protocol Rationale: This pathway begins with a commercially available substituted benzoic acid. Step 1 introduces the necessary methyl group ortho to the carboxylic acid, which will become the methylene of the isoindolinone ring. Step 2 functionalizes this methyl group for subsequent cyclization and activates the carboxylic acid. The final step involves reaction with an ammonia source, which simultaneously forms the amide and displaces the benzylic bromide in an intramolecular fashion to yield the final lactam product.

Core Application: A Scaffold for PARP-1 Inhibitors

Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancers with mutations in the BRCA1/2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is defective. Inhibiting PARP-1 in these cells prevents the repair of SSBs, which then degenerate into DSBs during replication.[7] Without a functional HRR pathway, these DSBs cannot be repaired, leading to cell death. This concept is known as "synthetic lethality" and has led to the approval of several PARP inhibitors for treating BRCA-mutated cancers.[6][8]

The isoindolinone scaffold mimics the nicotinamide moiety of NAD+, the natural substrate for PARP-1, allowing it to bind effectively in the enzyme's active site.[6] 4-Bromo-6-hydroxyisoindol-1-one serves as the foundational "western half" of many potent PARP inhibitors.

Caption: Synthetic strategy for PARP-1 inhibitors from the title intermediate.

Key Synthetic Transformations & Protocols

The following protocols are designed as robust starting points for the functionalization of 4-bromo-6-hydroxyisoindol-1-one. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a carbon-carbon bond at the 4-position, a critical step for introducing aryl or heteroaryl moieties found in many PARP inhibitors.[9]

Reaction Scheme: 4-Bromo-6-hydroxyisoindol-1-one + Arylboronic Acid → 4-Aryl-6-hydroxyisoindol-1-one

Experimental Protocol:

-

Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromo-6-hydroxyisoindol-1-one (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[10]

-

Catalyst Addition: Add the palladium catalyst. For this electron-rich substrate, a catalyst system with a bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition step.[5] Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂, 2-3 mol%) and a ligand like SPhos or XPhos (4-6 mol%).[10]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water (e.g., in a 4:1 ratio), to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Base: A moderately strong inorganic base like K₂CO₃ is required for the transmetalation step of the catalytic cycle. Cs₂CO₃ is often used for more challenging couplings.[10]

-

Catalyst/Ligand: The hydroxyl group is electron-donating, which can make oxidative addition of the palladium catalyst into the C-Br bond slower. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) accelerate this key step and prevent catalyst decomposition.[5][10]

Protocol 2: Sonogashira Cross-Coupling

This protocol is used to introduce terminal alkynes, providing a linear C-C bond that can be a key structural element or a handle for further chemistry (e.g., click reactions).[4]

Reaction Scheme: 4-Bromo-6-hydroxyisoindol-1-one + Terminal Alkyne → 4-Alkynyl-6-hydroxyisoindol-1-one

Experimental Protocol:

-

Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromo-6-hydroxyisoindol-1-one (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and Copper(I) iodide (CuI, 4-10 mol%).[4]

-

Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-24 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices:

-

Dual Catalyst System: The Sonogashira reaction employs a dual catalyst system. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[4]

-

Amine Base: The amine serves as both the base to deprotonate the alkyne and as a solvent. It also acts as a scavenger for the HBr generated during the reaction.

Protocol 3: O-Alkylation of the Phenolic Hydroxyl

This protocol functionalizes the 6-hydroxy group, often to introduce a linker that connects to another pharmacophoric element.

Reaction Scheme: 4-Bromo-6-hydroxyisoindol-1-one + Alkyl Halide → 4-Bromo-6-(alkoxy)isoindol-1-one

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve 4-bromo-6-hydroxyisoindol-1-one (1.0 equiv.) in a polar aprotic solvent like DMF or acetone.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Alkylating Agent Addition: Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1-1.5 equiv.) to the suspension.

-

Reaction Execution: Heat the mixture to 50-80 °C and stir until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography or recrystallization.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature too low. | 1. Use a fresh batch of catalyst/ligand; consider a more robust pre-catalyst. 2. Screen alternative bases (e.g., K₃PO₄, CsF) and solvents. 3. Increase temperature in 10 °C increments. |

| Debromination | Reductive cleavage of the C-Br bond, sometimes promoted by phosphine ligands or impurities. | 1. Use a lower catalyst loading. 2. Switch to a different ligand (e.g., a biaryl phosphine). 3. Ensure all reagents and solvents are pure and properly degassed. |

| Homocoupling of Boronic Acid | Often occurs at higher temperatures or with excess oxygen. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Add the boronic acid slowly or in portions. 3. Lower the reaction temperature if possible. |

| Low Yield in O-Alkylation | 1. Insufficiently strong base. 2. Poorly reactive alkylating agent. | 1. Switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent (THF/DMF). 2. Use a more reactive alkyl iodide or triflate instead of a chloride or bromide. |

Conclusion

4-Bromo-6-hydroxyisoindol-1-one is a high-value synthetic intermediate endowed with strategically placed functional groups. Its utility is most profoundly demonstrated in the synthesis of targeted therapeutics like PARP-1 inhibitors. The bromine atom at the 4-position provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of the core bi-aryl structures common to this inhibitor class. Simultaneously, the 6-hydroxy group offers a vector for introducing linkers and modulating physicochemical properties. The protocols and insights provided herein are intended to empower researchers to effectively and efficiently utilize this versatile building block in the pursuit of novel chemical entities for drug discovery.

References

-

Bentham Science Publishers. (n.d.). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Available at: [Link]

-

Zhu, C., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(9), 1235. Available at: [Link]

-

ResearchGate. (2025, November 20). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Available at: [Link]

-

Zaytsev, A. V., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. IUCrData, 9(3). Available at: [Link]

-

NMS Group. (2025, February 10). Advances in Development of Selective Antitumor Inhibitors That Target PARP‐1. Available at: [Link]

-

R Discovery. (2015, March 13). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Available at: [Link]

-

MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]

-

Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91. Available at: [Link]

-

Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. Available at: [Link]

-

OUCI. (n.d.). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxyb…. Available at: [Link]

-

ResearchGate. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available at: [Link]

-

Termedia. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Available at: [Link]

-

Frisch, M. J., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2698-2740. Available at: [Link]

-

Gabdulkhaev, A. A., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(24), 8046. Available at: [Link]

-

Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Available at: [Link]

-

MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available at: [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

-

Anisimov, A. S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3530. Available at: [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

Sources

- 1. 808127-76-6|4-Bromo-6-hydroxyisoindolin-1-one|BLD Pharm [bldpharm.com]

- 2. The introduction of 4-bromoisoindolin-1-one_Chemicalbook [chemicalbook.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. nmsgroup.it [nmsgroup.it]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Comprehensive Framework for Developing Biochemical and Cell-Based Assays for Novel Isoindolinone-Class Inhibitors

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anti-cancer and enzyme-inhibitory effects.[1][2] The successful prosecution of a drug discovery campaign for a novel compound, such as 4-Bromo-6-hydroxyisoindol-1-one, is critically dependent on the development of robust, reliable, and physiologically relevant assays.[3][4] This guide provides a comprehensive framework for establishing a multi-tiered assay cascade, beginning with a high-throughput biochemical screen to determine direct target engagement and potency, followed by a cell-based assay to confirm activity in a biological context. Using the hypothesis that 4-Bromo-6-hydroxyisoindol-1-one functions as a protein kinase inhibitor—a common mechanism for this class of compounds—we detail the principles, protocols, and validation criteria necessary to characterize its activity.[1][5]

Introduction: The Rationale for an Integrated Assay Strategy

The journey from a novel chemical entity to a validated lead compound requires a systematic and logical progression of experiments.[6] High-throughput screening (HTS) of large compound libraries is the engine of modern drug discovery, but its success hinges on the quality of the primary assay.[4][7] A biochemical assay, which measures the direct interaction between a compound and a purified protein target (e.g., an enzyme), offers high reproducibility and is amenable to miniaturization.[3] However, potent activity in a biochemical assay does not always translate to efficacy in a cellular environment due to factors like cell permeability, off-target effects, and metabolism.[8]

Therefore, a tiered approach is essential. We begin with a robust biochemical assay to identify direct inhibitors and accurately determine their potency (IC50). This is followed by a secondary, cell-based assay that provides a more physiologically relevant context, assessing the compound's ability to modulate a biological pathway and affect cell phenotype.[8][9] This dual-pillar strategy ensures that resources are focused on compounds with the highest probability of success in more complex, downstream models.

Hypothetical Target: Protein Kinase X (PKX)

For the purposes of this guide, we will hypothesize that 4-Bromo-6-hydroxyisoindol-1-one is an inhibitor of "Protein Kinase X" (PKX), a putative serine/threonine kinase implicated in a cancer signaling pathway. Kinases are a well-established class of drug targets, and numerous robust assay technologies exist for their study.[5][10][11]

Caption: A simplified diagram of a kinase signaling cascade.

Primary Screen: Biochemical Assay for PKX Inhibition

The primary goal is to develop a sensitive and robust biochemical assay suitable for HTS to quantify the direct inhibitory effect of 4-Bromo-6-hydroxyisoindol-1-one on PKX activity.[12] We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[13] The amount of light generated is directly proportional to the kinase activity, making it an ideal format for identifying inhibitors.[14]

Assay Principle

The ADP-Glo™ assay is a two-step process. First, the kinase reaction occurs, where PKX uses ATP to phosphorylate its substrate, producing ADP. After this reaction is stopped, the ADP-Glo™ Reagent is added to deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP into ATP, which is then used by a luciferase to generate a light signal.[13][14] Higher inhibition of PKX results in less ADP produced and, consequently, a lower luminescent signal.

Caption: The sequential steps of the ADP-Glo™ kinase assay.

Detailed Protocol: IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[15][16]

Materials:

-

Recombinant human PKX enzyme

-

PKX peptide substrate

-

Adenosine triphosphate (ATP), Ultra-Pure

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

4-Bromo-6-hydroxyisoindol-1-one

-

Dimethyl sulfoxide (DMSO), ACS Grade

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

White, opaque 384-well assay plates

-

Microplate luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 4-Bromo-6-hydroxyisoindol-1-one in 100% DMSO.

-

Perform a serial dilution series (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations to test.[14]

-

Prepare a 4X final concentration of each dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[5]

-

-

Plate Setup (384-well format):

-

Test Wells: Add 2.5 µL of 4X compound dilutions.

-

Positive Control (No Inhibition): Add 2.5 µL of 4X Kinase Assay Buffer with 4% DMSO (vehicle control).

-

Negative Control (100% Inhibition/Background): Add 2.5 µL of 4X Kinase Assay Buffer with 4% DMSO.

-

-

Enzyme Addition:

-

Prepare a 4X solution of PKX enzyme in Kinase Assay Buffer.

-

Add 2.5 µL of the 4X enzyme solution to all "Test Wells" and "Positive Control" wells.

-

Add 2.5 µL of Kinase Assay Buffer (without enzyme) to the "Negative Control" wells.

-

Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]

-

-

Initiate Kinase Reaction:

-

Prepare a 2X solution of substrate and ATP in Kinase Assay Buffer. Note: The optimal ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to ATP-competitive inhibitors.[12]

-

Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

-

Seal the plate and incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[14]

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to stabilize the luminescent signal.[14]

-

Read Plate: Measure luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Plot % Inhibition versus the logarithm of the compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[17][18]

-

Assay Validation: Ensuring Trustworthy Data

Z'-Factor Calculation

The Z'-factor measures the statistical separation between the positive and negative controls.[22] It incorporates both the dynamic range of the assay and the data variation.[20]

Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

-

μ_pos / σ_pos : Mean and standard deviation of the positive control (no inhibition).

-

μ_neg / σ_neg : Mean and standard deviation of the negative control (no enzyme).

An assay is considered excellent for HTS if its Z'-factor is ≥ 0.5.[23][24]

Example Validation Data

To calculate the Z'-factor, a "dry run" plate is prepared with multiple replicates of only the positive and negative controls (e.g., 192 wells of each in a 384-well plate).

| Parameter | Positive Control (Vehicle) | Negative Control (No Enzyme) | Calculated Metric |

| Number of Replicates (n) | 192 | 192 | |

| Mean Signal (μ) | 850,000 RLU | 50,000 RLU | |

| Standard Deviation (σ) | 42,500 RLU | 15,000 RLU | |

| Signal Window (μ_pos / μ_neg) | 17 | ||

| Z'-Factor | 0.64 |

Interpretation: A Z'-factor of 0.64 indicates an excellent assay with a wide separation between controls and low data variability, making it highly suitable for screening.[20][23]

Secondary Screen: Cell-Based Assay for Biological Activity

Once a compound shows potent biochemical activity, its effects must be verified in a cellular context.[9][25] This step confirms that the compound can cross the cell membrane and engage its target to produce a measurable biological response.

Cell Viability/Proliferation Assay

A common and straightforward method is to assess the compound's effect on the proliferation of a cancer cell line known to be dependent on PKX signaling.[26][27] The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells.[28]

Protocol: WST-1 Cell Proliferation Assay

-

Cell Seeding: Seed a PKX-dependent cancer cell line (e.g., A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[29][30]

-

Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-6-hydroxyisoindol-1-one for 72 hours. Include vehicle-only (DMSO) controls.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[28]

-

Absorbance Reading: Measure the absorbance at 440 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression, similar to the IC50 calculation.[31]

Target Engagement/Pathway Modulation Assay

To provide more direct evidence that the compound is acting on the intended pathway, a target-specific assay is recommended. An In-Cell Western assay can quantify the phosphorylation of a known downstream substrate of PKX.[32] A decrease in substrate phosphorylation upon treatment would strongly suggest on-target activity.

Protocol: In-Cell Western for Phospho-Substrate Levels

-

Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with the compound as described above for a shorter duration (e.g., 2-6 hours) to capture direct signaling effects.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with two primary antibodies simultaneously: a rabbit antibody against the phosphorylated PKX substrate and a mouse antibody for a total protein or loading control (e.g., GAPDH).

-

Wash and incubate with two corresponding secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

-

-

Imaging and Analysis:

-

Scan the plate using a compatible imager (e.g., LI-COR® Odyssey).[32]

-

Quantify the fluorescence intensity for both the phospho-protein and the loading control.

-

Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against compound concentration to determine the IC50 for pathway inhibition.[32]

-

Caption: A logical workflow from hypothesis to hit confirmation.

Conclusion

The development of a robust and multi-tiered assay cascade is fundamental to the successful characterization of novel compounds like 4-Bromo-6-hydroxyisoindol-1-one. By integrating a high-throughput biochemical assay for primary screening and potency determination with secondary cell-based assays for assessing biological efficacy and on-target activity, researchers can make confident, data-driven decisions. This structured approach, grounded in rigorous validation and a clear understanding of the scientific principles behind each protocol, maximizes the efficiency of the drug discovery process and increases the likelihood of identifying promising lead candidates for further development.

References

- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices.

- Grokipedia. Z-factor.

-

Wikipedia. IC50. [Link]

-

GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

-

Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. [Link]

-

ResearchGate. Working principle of the AlphaLISA assay. [Link]

-

BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

-

BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

-

ACS Omega. (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]

-

PMC. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. [Link]

-

PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

-

PMC. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

-

IntechOpen. (2019, November 27). Cell-Based Assays in Cancer Research. [Link]

-

clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

-

Alfa Cytology. Tumor Cell Based Assays. [Link]

-

Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol. [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

-

PMC. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

-

BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

-

Bio Molecular Systems. Kinase Assays with Myra. [Link]

-

JETIR.org. Properties and Functions of Isoindoline: A Short Review. [Link]

-

ResearchGate. Strategies to develop enzyme assays. [Link]

-

Scilit. (2025, April 13). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

-

RDocumentation. zprime: Compute the Z'-factor quality score. [Link]

-

Springer Nature Experiments. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. [Link]

-

PubMed. (2019, April 15). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]

-

BMG LABTECH. High-throughput screening (HTS). [Link]

-

Wikipedia. High-throughput screening. [Link]

-

Wikipedia. Z-factor. [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Creative BioMart. Enzyme Target and Screening. [Link]

-

Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

-

MBL Life Science. The principle and method of Western blotting (WB). [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. technologynetworks.com [technologynetworks.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 7. bmglabtech.com [bmglabtech.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. biomolecularsystems.com [biomolecularsystems.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. clyte.tech [clyte.tech]

- 18. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism | Springer Nature Experiments [experiments.springernature.com]

- 19. High-throughput screening - Wikipedia [en.wikipedia.org]

- 20. Z-factor â Grokipedia [grokipedia.com]

- 21. Z-factor - Wikipedia [en.wikipedia.org]

- 22. zprime function - RDocumentation [rdocumentation.org]

- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. Tumor Cell Based Assays - Alfa Cytology [alfacytology.com]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. Cell-Based Assays in Cancer Research | IntechOpen [intechopen.com]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 30. scilit.com [scilit.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. azurebiosystems.com [azurebiosystems.com]

Application Note: Orthogonal Derivatization of 4-Bromo-6-hydroxyisoindol-1-one for Advanced SAR Studies

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Pharmacological Relevance

The isoindolin-1-one ring system has emerged as a privileged pharmacophore in modern medicinal chemistry, exhibiting profound efficacy across diverse therapeutic areas, including oncology, virology, and neurology[1]. Recently, substituted isoindolin-1-ones have been identified as potent negative allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2), making them highly valuable targets for psychiatric and cognitive disorder drug discovery[2].

To fully explore the chemical space around this scaffold during Structure-Activity Relationship (SAR) studies, 4-bromo-6-hydroxyisoindol-1-one serves as a highly versatile, tri-functional building block. This application note details the physicochemical rationale and validated protocols for the orthogonal derivatization of its three key handles: the C4-bromine, the C6-hydroxyl, and the N2-lactam.

Physicochemical Rationale for Orthogonal Reactivity

Successful SAR library generation relies on predictable chemoselectivity. The 4-bromo-6-hydroxyisoindol-1-one scaffold offers three distinct sites for modification, governed by precise electronic and thermodynamic properties:

-

C6-Hydroxyl (Phenol): With a pKa of approximately 9.88, the phenolic proton is the most acidic site on the molecule[3]. It can be selectively deprotonated by mild bases (e.g., K₂CO₃), allowing for chemoselective O-alkylation or triflation without affecting the lactam nitrogen.

-

N2-Lactam: The lactam N-H is significantly less acidic, with a predicted pKa of ~14.86[4]. Functionalization here requires stronger bases (e.g., NaH) and typically necessitates prior protection or derivatization of the C6-OH to prevent competitive O-alkylation.

-

C4-Bromine: The aryl bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Remarkably, cross-coupling can be executed on the unprotected scaffold, as the in situ generated phenoxide does not interfere with the palladium catalytic cycle[2].

Orthogonal derivatization pathways for 4-Bromo-6-hydroxyisoindol-1-one in SAR library generation.

Experimental Methodologies & Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling at C4

Causality & Expert Insight: Performing cross-coupling prior to O- or N-alkylation streamlines the synthetic route. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step—crucial when coupling sterically hindered ortho-substituted or heteroaryl boronic esters. Cesium carbonate (Cs₂CO₃) in a biphasic 1,4-dioxane/water system ensures optimal solubility of the inorganic base, facilitating the formation of the reactive boronate complex required for transmetalation[2].

Step-by-Step Procedure:

-

To an oven-dried reaction vial, add 4-bromo-6-hydroxyisoindol-1-one (1.0 equiv), the appropriate boronic acid/ester (2.0 equiv), and Cs₂CO₃ (3.0 equiv).

-

Add Pd(dppf)Cl₂·DCM (0.1 equiv) under an inert atmosphere (N₂ or Argon).

-

Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a substrate concentration of 0.2 M.

-

Seal the vial and heat the reaction mixture at 90 °C for 12–16 hours. Self-Validation: Monitor completion via LC-MS; the mass of the starting material [M+H]⁺ should be entirely replaced by the coupled product mass.

-

Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C4-bromo position.

Protocol B: Chemoselective O-Alkylation at C6

Causality & Expert Insight: Exploiting the 5-log difference in acidity between the phenol and the lactam allows for perfect chemoselectivity without protecting groups. Potassium carbonate (K₂CO₃) is basic enough to quantitatively generate the phenoxide nucleophile but too weak to deprotonate the lactam.

Step-by-Step Procedure:

-

Dissolve 4-bromo-6-hydroxyisoindol-1-one (1.0 equiv) in anhydrous DMF (0.3 M) under N₂.

-

Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide (solution may darken slightly).

-

Dropwise add the desired alkyl halide (1.1 equiv).

-

Stir the reaction at 25 °C for 4–6 hours. Self-Validation: Monitor by TLC (EtOAc/Hexanes). The O-alkylated product will run significantly higher (less polar) than the starting phenol.

-

Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum to yield the C6-alkoxy derivative.

Protocol C: N-Alkylation of the Lactam Core

Causality & Expert Insight: To functionalize the N2 position, the C6-OH must be protected or already derivatized (as per Protocol B). Sodium hydride (NaH) is required to irreversibly deprotonate the weakly acidic lactam N-H (pKa ~14.9), generating a highly reactive amide anion.

Step-by-Step Procedure:

-

Dissolve the C6-derivatized isoindolin-1-one intermediate (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath.

-

Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Observe H₂ gas evolution, confirming active deprotonation.

-

Stir at 0 °C for 30 minutes to ensure complete generation of the lactam anion.

-

Add the alkyl halide (1.5 equiv) dropwise, then allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with a 5% aqueous LiCl solution (to remove residual DMF), dry, and concentrate for purification.

Quantitative Data & Reaction Summary

The following table summarizes the reaction parameters and expected outcomes for the generation of a diverse SAR library using this scaffold:

| Derivatization Handle | Target Functional Group | Reagents & Catalyst | Solvent & Temp | Chemoselectivity Rationale | Typical Yield |

| C4-Bromine | Aryl/Heteroaryl | Boronic ester, Pd(dppf)Cl₂, Cs₂CO₃ | 1,4-Dioxane/H₂O, 90 °C | Pd insertion is specific to the C-Br bond; in situ phenoxide is inert to Pd(0). | 65–85% |

| C6-Hydroxyl | Alkyl/Aryl Ether | Alkyl halide, K₂CO₃ | DMF, 25 °C | Exploits thermodynamic pKa difference (~9.9 vs ~14.9); lactam remains protonated. | 75–90% |

| N2-Lactam | N-Alkyl/N-Aryl | Alkyl halide, NaH (or CuI for aryl) | DMF, 0 °C to RT | Strong base deprotonates lactam; strictly requires prior C6-OH protection. | 60–80% |

References

- Source: Google Patents (WO2024182692A1)

-

Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds Source: ResearchGate URL:[Link]

-

Phenol | C6H5OH | CID 996 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

isoindolin-1-one (CAS: 480-91-1) Source: ChemBK URL:[Link]

Sources

Application Note: Strategic Utilization of 4-Bromo-6-hydroxyisoindol-1-one in Next-Generation Kinase Inhibitor Synthesis

Executive Summary & Mechanistic Rationale

The development of highly selective, orally bioavailable kinase inhibitors requires core scaffolds that can reliably anchor to the ATP-binding site while offering versatile vectors for exploring adjacent binding pockets. The isoindolin-1-one heterocycle has emerged as a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP to form critical bidentate hydrogen bonds with the kinase hinge region [1].

Specifically, 4-Bromo-6-hydroxyisoindol-1-one serves as an elite, bifunctional building block for targeting kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-dependent kinase 7 (CDK7), and Phosphoinositide 3-kinase gamma (PI3Kγ) [2, 3]. Its strategic value lies in its orthogonal functional handles:

-

The 6-Hydroxyl Group: Oriented toward the solvent-exposed channel, this position tolerates bulky, polar substituents (e.g., morpholino-ethoxy groups) via O-alkylation, drastically improving aqueous solubility and pharmacokinetic profiles without disrupting hinge binding.

-

The 4-Bromo Group: Directed toward the hydrophobic specificity pocket, this halide is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the precise installation of aryl or heteroaryl motifs that dictate kinase selectivity.

Biological Context: Targeting Kinase Signaling Pathways

To understand the structural requirements of the final inhibitor, one must understand the biological target. For instance, in cancer immunotherapy, HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, the phosphorylation of the SLP76 adaptor protein is prevented, thereby rescuing T-cell activation and proliferation [1].

Fig 1. HPK1 signaling pathway in T-cells and the intervention point of isoindolinone inhibitors.

Synthetic Strategy & Workflow Logic

The synthesis of advanced kinase inhibitors from 4-Bromo-6-hydroxyisoindol-1-one relies on a strict sequence of orthogonal reactions. The logic dictates that O-alkylation must precede cross-coupling to prevent catalyst poisoning or unintended side reactions from the free phenol during Palladium catalysis.

Fig 2. Two-step orthogonal functionalization workflow of 4-Bromo-6-hydroxyisoindol-1-one.

Validated Experimental Protocols

Protocol A: Regioselective 6-O-Alkylation (Solvent Channel Vector)

Mechanistic Causality: The primary challenge in this step is avoiding N-alkylation of the lactam ring. The phenolic hydroxyl group has a pKa of ~9.5, whereas the lactam nitrogen has a pKa of ~15. By utilizing a mild inorganic base like Potassium Carbonate ( K2CO3 ), we selectively deprotonate the phenol without generating the highly nucleophilic lactam anion [4]. This regioselectivity is non-negotiable; the lactam NH must remain intact to serve as a critical hydrogen bond donor to the kinase hinge region backbone.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, argon-purged flask with 4-Bromo-6-hydroxyisoindol-1-one (1.0 eq) and anhydrous K2CO3 (2.5 eq).

-

Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide anion by leaving it relatively unsolvated.

-

Electrophile Addition: Add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine hydrochloride) (1.2 eq) dropwise at 0 °C.

-

Reaction: Warm the mixture to 60 °C and stir for 12 hours.

-

Self-Validating Workup:

-

In-process check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (highly polar, streaks due to phenol) will be replaced by a tighter, higher-Rf spot.

-

Quench: Pour the mixture into ice water. The product will typically precipitate. If not, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Confirmation: LC-MS must show the [M+H]+ of the O-alkylated product, retaining the characteristic 1:1 isotopic doublet of the bromine atom ( 79Br / 81Br ). A negative Ferric Chloride ( FeCl3 ) test confirms the absence of the free phenol.

-

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Specificity Pocket Vector)

Mechanistic Causality: The 4-bromo position is sterically encumbered by the adjacent carbonyl and aromatic ring but is electronically activated for oxidative addition. We employ Pd(dppf)Cl2 as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which accelerates the rate-determining reductive elimination step. Furthermore, its large bite angle suppresses competitive protodehalogenation side reactions [2].

Step-by-Step Methodology:

-

Preparation: In a microwave vial or Schlenk flask, combine the 6-alkoxy-4-bromoisoindol-1-one intermediate (1.0 eq), the appropriate aryl/heteroaryl boronic acid (1.5 eq), and K3PO4 (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 adduct (0.05 eq).

-

Solvation & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M). The biphasic system is critical: dioxane dissolves the lipophilic organic components, while water dissolves the inorganic base required to activate the boronic acid via the formation of a reactive boronate complex for transmetalation.

-

Reaction: Seal the vessel and heat to 90 °C for 4–6 hours under an argon atmosphere.

-

Self-Validating Workup:

-

In-process check: The reaction mixture will transition from a reddish-orange suspension to a dark, homogeneous mixture, indicating the formation of the active Pd(0) species and catalytic turnover.

-

Confirmation: LC-MS analysis is definitive here. The complete disappearance of the 1:1 isotopic doublet of the brominated starting material and the emergence of a singular product mass confirms successful C-C bond formation.

-

Purification: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, dry over Na2SO4 , and purify via flash column chromatography or preparative HPLC.

-

Quantitative Data: Structure-Activity Relationship (SAR)